molecular formula C11H16ClN3O B12224271 N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine

N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B12224271
M. Wt: 241.72 g/mol
InChI Key: UCTOCTIXDFUHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 2-furylmethylamine with 1-propyl-1H-pyrazol-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various N-substituted pyrazole derivatives.

Scientific Research Applications

N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neurological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Furylmethyl)-7H-purin-6-amine: A compound with a similar furan ring but attached to a purine structure.

    N,N’-DIFURFURYLOXAMIDE: Contains two furan rings attached to an oxamide structure.

    3-Amino-12-N-Methylcytisine: A heterocyclic compound with a pyrazole ring similar to N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine.

Uniqueness

This compound is unique due to its specific combination of a furan and pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and pathways, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10;/h3-5,7-8H,2,6,9H2,1H3,(H,12,13);1H

InChI Key

UCTOCTIXDFUHPD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.